4-[2-(4-Bromophenoxy)ethyl]pyridine 4-[2-(4-Bromophenoxy)ethyl]pyridine
Brand Name: Vulcanchem
CAS No.: 1183352-95-5
VCID: VC3053057
InChI: InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2
SMILES: C1=CC(=CC=C1OCCC2=CC=NC=C2)Br
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol

4-[2-(4-Bromophenoxy)ethyl]pyridine

CAS No.: 1183352-95-5

Cat. No.: VC3053057

Molecular Formula: C13H12BrNO

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Bromophenoxy)ethyl]pyridine - 1183352-95-5

Specification

CAS No. 1183352-95-5
Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
IUPAC Name 4-[2-(4-bromophenoxy)ethyl]pyridine
Standard InChI InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2
Standard InChI Key QRAIIELMDUHSRR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCCC2=CC=NC=C2)Br
Canonical SMILES C1=CC(=CC=C1OCCC2=CC=NC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-[2-(4-Bromophenoxy)ethyl]pyridine is a pyridine derivative characterized by a specific substitution pattern. The compound is identified by CAS number 1183352-95-5 and has a molecular formula of C₁₃H₁₂BrNO with a corresponding molecular weight of 278.148 g/mol . The structure consists of a pyridine ring with a 4-bromophenoxyethyl group attached at the 4-position, creating a molecule with multiple functional sites.

Structural Classification

This compound belongs to the class of aromatic heterocycles, specifically classified as a pyridine derivative. The pyridine core is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom, which contributes significantly to the chemical behavior of the molecule. The presence of the 4-bromophenoxy substituent adds complexity and unique reactivity patterns to the compound.

Structural Representation

The structural arrangement of 4-[2-(4-Bromophenoxy)ethyl]pyridine features three key components:

  • A pyridine ring with a nitrogen at position 1

  • An ethyl linker attached at position 4 of the pyridine ring

  • A 4-bromophenoxy group connected to the ethyl chain

This arrangement creates a molecule with distinct regions that can participate in various chemical interactions and reactions.

Physical and Chemical Properties

Chemical Properties

The chemical behavior of 4-[2-(4-Bromophenoxy)ethyl]pyridine is governed by several structural features:

These features collectively contribute to the compound's reactivity profile and its utility in synthetic chemistry applications.

Comparative Properties

The table below presents a comparison of 4-[2-(4-Bromophenoxy)ethyl]pyridine with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
4-[2-(4-Bromophenoxy)ethyl]pyridine1183352-95-5C₁₃H₁₂BrNO278.148Pyridine substituted at position 4
2-(4-Bromophenoxy)pyridine4783-82-8C₁₁H₈BrNONot specifiedPyridine substituted at position 2
1-[2-(4-Bromophenoxy)ethyl]piperidine836-58-8C₁₃H₁₈BrNONot specifiedPiperidine instead of pyridine
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine669716-58-9C₁₅H₁₆BrNO306.20Additional ethyl group at position 5

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-[2-(4-Bromophenoxy)ethyl]pyridine can be approached through several methodologies, utilizing different starting materials and reaction conditions. These methods typically involve strategic formation of the key bonds in the molecule, particularly the connection between the pyridine ring and the bromophenoxyethyl substituent.

Alkylation Strategy

One common method for synthesizing 4-[2-(4-Bromophenoxy)ethyl]pyridine involves the alkylation of pyridine with a suitable electrophile. This approach typically requires:

  • Activation of the pyridine ring at the 4-position

  • Introduction of the 2-(4-bromophenoxy)ethyl group through appropriate leaving groups

  • Optimization of reaction conditions to improve selectivity and yield

Optimized Synthesis Route

Applications and Significance

Medicinal Chemistry Applications

4-[2-(4-Bromophenoxy)ethyl]pyridine holds particular interest in medicinal chemistry due to its structural features that make it valuable for drug development. The compound's utility in this field stems from:

  • The presence of a pyridine ring, which is a privileged structure in many pharmaceutical compounds

  • The bromine substituent, which provides a handle for further functionalization

  • The flexible ethyl linker, which can contribute to favorable binding conformations with biological targets

Materials Science Applications

Beyond medicinal chemistry, 4-[2-(4-Bromophenoxy)ethyl]pyridine has potential applications in materials science. The compound's structural features could contribute to the development of materials with specific properties, including:

  • Coordination polymers leveraging the pyridine nitrogen

  • Functionalized materials utilizing the bromophenoxy moiety

  • Specialized coatings or films incorporating the compound's unique structural elements

Role as a Chemical Building Block

Perhaps the most significant application of 4-[2-(4-Bromophenoxy)ethyl]pyridine is its use as a building block for more complex molecules. The compound's multiple functional sites allow for selective modifications and incorporations into larger molecular frameworks, making it valuable in the synthesis of:

  • Advanced pharmaceutical intermediates

  • Novel ligands for catalysis

  • Functionalized materials with specific properties

Reaction Chemistry

Characteristic Reactions

The reaction chemistry of 4-[2-(4-Bromophenoxy)ethyl]pyridine is influenced by the functional groups present in its structure. Key reaction sites include:

Structure-Activity Relationships

Structural Features Influencing Activity

The structure of 4-[2-(4-Bromophenoxy)ethyl]pyridine contains several key features that influence its chemical and potentially biological activity:

  • The position of substitution on the pyridine ring (position 4) affects the electronic distribution and reactivity of the heterocycle

  • The ethyl linker provides conformational flexibility that can impact molecular recognition processes

  • The para-bromophenoxy group introduces both steric and electronic factors that influence reactivity and binding interactions

Comparative Analysis with Structural Analogs

Comparing 4-[2-(4-Bromophenoxy)ethyl]pyridine with its structural analogs reveals important structure-activity considerations:

  • 2-(4-Bromophenoxy)pyridine differs in the attachment position on the pyridine ring, which significantly alters the electronic properties and reactivity profile

  • 1-[2-(4-Bromophenoxy)ethyl]piperidine replaces the pyridine with a piperidine ring, changing the basicity and conformational preferences of the molecule

  • 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine includes an additional ethyl substituent that modifies the electronic and steric properties of the pyridine ring

These structural variations can lead to significant differences in chemical behavior, biological activity, and application potential.

Current Research Directions

Synthetic Methodology Development

Current research involving 4-[2-(4-Bromophenoxy)ethyl]pyridine likely focuses on developing improved synthetic methodologies to access the compound and its derivatives more efficiently. The reported synthesis yield of 85.3% suggests that considerable optimization work has already been conducted , but continued efforts may aim to:

  • Reduce the use of harsh reagents or conditions

  • Implement more sustainable synthetic approaches

  • Develop one-pot or cascade reactions to streamline the synthesis

Application Exploration

Research into the applications of 4-[2-(4-Bromophenoxy)ethyl]pyridine continues to expand, particularly in:

  • Drug discovery programs targeting specific biological pathways

  • Development of new materials with tailored properties

  • Exploration of catalytic applications leveraging the compound's structural features

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